molecular formula C4F7I B14867938 1-Iodoheptafluorobut-1-ene

1-Iodoheptafluorobut-1-ene

Cat. No.: B14867938
M. Wt: 307.94 g/mol
InChI Key: QXJDESBAUIILLG-OWOJBTEDSA-N
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Description

1-Iodoheptafluorobut-1-ene is an organofluorine compound with the molecular formula C4F7I. This compound is characterized by the presence of both iodine and fluorine atoms, which impart unique chemical properties. It is commonly used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodoheptafluorobut-1-ene can be synthesized through the reaction of heptafluorobut-1-ene with iodine. The reaction typically occurs under controlled conditions to ensure the selective addition of iodine to the fluorinated alkene. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Iodoheptafluorobut-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols or azides, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form various fluorinated products.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of different fluorinated alkenes.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various fluorinated alkenes and substituted derivatives, which are valuable intermediates in organic synthesis.

Scientific Research Applications

1-Iodoheptafluorobut-1-ene is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism by which 1-iodoheptafluorobut-1-ene exerts its effects involves the reactivity of the iodine and fluorine atoms. The iodine atom can participate in various substitution reactions, while the fluorine atoms contribute to the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

1-Iodoheptafluorobut-1-ene can be compared with other similar compounds, such as:

    1-Bromoheptafluorobut-1-ene: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    1-Chloroheptafluorobut-1-ene: Contains a chlorine atom, which affects its chemical properties and uses.

    Heptafluorobut-1-ene: Lacks the halogen atom, making it less reactive in certain types of reactions.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts specific reactivity and makes it valuable for specialized applications .

Properties

Molecular Formula

C4F7I

Molecular Weight

307.94 g/mol

IUPAC Name

(E)-1,2,3,3,4,4,4-heptafluoro-1-iodobut-1-ene

InChI

InChI=1S/C4F7I/c5-1(2(6)12)3(7,8)4(9,10)11/b2-1+

InChI Key

QXJDESBAUIILLG-OWOJBTEDSA-N

Isomeric SMILES

C(=C(/F)\I)(\C(C(F)(F)F)(F)F)/F

Canonical SMILES

C(=C(F)I)(C(C(F)(F)F)(F)F)F

Origin of Product

United States

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